molecular formula C22H28N2O2S B097675 Becanthone CAS No. 15351-04-9

Becanthone

Cat. No.: B097675
CAS No.: 15351-04-9
M. Wt: 384.5 g/mol
InChI Key: ATQREMXMJIWUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Becanthone can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One of the documented synthetic routes involves the reaction of 2-(ethyl(2-hydroxy-2-methylpropyl)amino)ethylamine with 4-methyl-9H-thioxanthen-9-one under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Becanthone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Becanthone involves its interaction with specific molecular targets within the Schistosoma parasites. It is believed to interfere with the parasite’s metabolic processes, leading to its eventual death . The exact molecular pathways and targets are still under investigation, but it is known to affect the parasite’s energy production and cellular integrity.

Comparison with Similar Compounds

Becanthone can be compared with other anthelmintic compounds such as praziquantel and oxamniquine . Unlike these compounds, this compound has a unique thioxanthene structure, which contributes to its distinct chemical and biological properties . Similar compounds include:

    Praziquantel: A widely used anthelmintic with a different mechanism of action.

    Oxamniquine: Another antischistosomal agent with a different chemical structure and mode of action.

This compound’s uniqueness lies in its specific activity against Schistosoma species and its potential for further chemical modifications to enhance its efficacy and reduce side effects .

Properties

CAS No.

15351-04-9

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one

InChI

InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3

InChI Key

ATQREMXMJIWUIN-UHFFFAOYSA-N

SMILES

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O

Canonical SMILES

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.